molecular formula C12H8ClN B11899002 2-(Chloromethyl)-4-cyanonaphthalene

2-(Chloromethyl)-4-cyanonaphthalene

Cat. No.: B11899002
M. Wt: 201.65 g/mol
InChI Key: BCABTQRYYBLRTD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyanonaphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a chloromethyl group at the second position and a cyano group at the fourth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-cyanonaphthalene typically involves the chloromethylation of 4-cyanonaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-cyanonaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.

    Oxidation: Products include naphthalene carboxylic acids or aldehydes.

    Reduction: Products include naphthylamines.

Scientific Research Applications

2-(Chloromethyl)-4-cyanonaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and bioactive compounds.

    Materials Science: It is utilized in the production of advanced materials such as polymers and dyes.

    Biological Studies: The compound is used in the study of enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-cyanonaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The cyano group can participate in various reactions, including reduction and hydrolysis, leading to the formation of different functional groups. These reactions enable the compound to interact with biological molecules and pathways, making it useful in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methoxynaphthalene
  • 2-(Chloromethyl)-4-nitronaphthalene
  • 2-(Chloromethyl)-4-aminonaphthalene

Uniqueness

2-(Chloromethyl)-4-cyanonaphthalene is unique due to the presence of both a chloromethyl and a cyano group on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis. The cyano group enhances the compound’s reactivity and allows for further functionalization, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H8ClN

Molecular Weight

201.65 g/mol

IUPAC Name

3-(chloromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H8ClN/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7H2

InChI Key

BCABTQRYYBLRTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)CCl

Origin of Product

United States

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